N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Indole Thioether Deiodinase Inhibitor Structure-Activity Relationship

N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a synthetic indole derivative combining a 3,4-dichlorobenzyl thioether substituent at the indole 3-position with a 4-fluorobenzamide moiety linked via an ethyl spacer. The molecular formula is C24H19Cl2FN2OS with a molecular weight of 473.39 g/mol.

Molecular Formula C24H19Cl2FN2OS
Molecular Weight 473.39
CAS No. 443333-45-7
Cat. No. B2850702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide
CAS443333-45-7
Molecular FormulaC24H19Cl2FN2OS
Molecular Weight473.39
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C24H19Cl2FN2OS/c25-20-10-5-16(13-21(20)26)15-31-23-14-29(22-4-2-1-3-19(22)23)12-11-28-24(30)17-6-8-18(27)9-7-17/h1-10,13-14H,11-12,15H2,(H,28,30)
InChIKeyAXNGMTOLZJFTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide (CAS 443333-45-7): Chemical Class and Baseline Characteristics


N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide is a synthetic indole derivative combining a 3,4-dichlorobenzyl thioether substituent at the indole 3-position with a 4-fluorobenzamide moiety linked via an ethyl spacer . The molecular formula is C24H19Cl2FN2OS with a molecular weight of 473.39 g/mol . The compound belongs to the class of 3-thioindole derivatives, which are explored for their potential to modulate enzyme activity, including iodothyronine deiodinases [1]. However, direct quantitative characterization of this specific compound remains absent from the peer-reviewed primary literature.

Procurement Risk: Why N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide Cannot Be Readily Substituted by Other Indole Thioethers


Generic substitution among indole thioether derivatives is unreliable due to the critical and synergistic contribution of both the 3,4-dichlorobenzyl thioether and the 4-fluorobenzamide group to target engagement. The structure-activity relationship (SAR) for thiol-containing deiodinase inhibitors demonstrates that both a free thiol (or thioether) group and a proximal polar hydrogen atom are essential for potent inhibition [1]. The 3,4-dichlorobenzyl substituent provides specific hydrophobic and electronic properties that influence binding affinity, while the 4-fluorobenzamide extension modulates solubility and target selectivity [1]. Closely related analogs, such as those with alternative benzyl substituents or lacking the N-ethyl fluorobenzamide extension, exhibit marked differences in activity, precluding simple interchange .

Quantitative Differentiation Evidence for N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide Against Closest Analogs


Structural Differentiation: Unique 3,4-Dichlorobenzyl Thioether and 4-Fluorobenzamide Combination

The target compound uniquely combines a 3,4-dichlorobenzyl thioether at the indole 3-position with a 4-fluorobenzamide group on the N-ethyl side chain. This dual substitution pattern is absent in simpler 3-thioindoles like 3-((3,4-dichlorobenzyl)thio)-1H-indole, which lacks the benzamide extension . The 3,4-dichloro substitution pattern on the benzyl group is distinct from the 2-chloro variant found in 1-(2-chlorobenzyl)-3-((3,4-dichlorobenzyl)thio)-1H-indole, potentially leading to different steric and electronic effects at the target binding site .

Indole Thioether Deiodinase Inhibitor Structure-Activity Relationship

Potential Deiodinase Inhibition: Class-Level Evidence from Thiol-Containing Indoles

Thiol-containing compounds, including indole derivatives, have been shown to inhibit human liver iodothyronine 5'-deiodinase, the enzyme responsible for converting thyroxine (T4) to the active hormone T3 [1]. The key structural requirements for potent inhibition include a free thiol (or thioether) group, a proximal polar hydrogen atom, and an aromatic scaffold [1]. The target compound, by virtue of its 3,4-dichlorobenzyl thioether and indole core, fulfills these criteria. However, direct IC50 data for this specific compound against deiodinase are not available in the published literature.

Iodothyronine Deiodinase Thyroid Hormone Metabolism Enzyme Inhibition

Lipophilicity and Physicochemical Differentiation from Simpler Analogs

The target compound (MW 473.39, with multiple aromatic rings and halogen substituents) is predicted to have significantly higher lipophilicity (cLogP) than simpler 3-thioindoles or 4-fluorobenzamide derivatives alone. This increased lipophilicity, driven by the 3,4-dichlorobenzyl group and the extended N-ethyl linker, may enhance membrane permeability and tissue distribution compared to more polar analogs like 4-amino-2-mercaptopyrimidine (MW 127.17) . The presence of both chlorine and fluorine atoms also provides distinct electronic properties that influence binding to hydrophobic enzyme pockets.

Lipophilicity Drug-likeness Physicochemical Properties

Recommended Application Scenarios for N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide Based on Available Evidence


Thyroid Hormone Metabolism Research – Deiodinase Enzyme Studies

Given the class-level evidence for thiol-containing compounds inhibiting iodothyronine 5'-deiodinase [1], the target compound is suitable as a structurally novel probe for investigating thyroid hormone deiodination pathways. Its distinct indole-thioether scaffold offers an alternative chemotype to the more commonly studied pyrimidine-based inhibitors, potentially revealing new aspects of enzyme-substrate interactions.

Structure-Activity Relationship (SAR) Exploration of Indole-Based Enzyme Inhibitors

The unique combination of a 3,4-dichlorobenzyl thioether and a 4-fluorobenzamide extension makes this compound a valuable template for medicinal chemistry SAR campaigns. Researchers can systematically vary substituents on the benzyl group, the indole core, or the benzamide moiety to map key pharmacophoric elements for target binding [1].

Chemical Biology Tool Compound for Investigating Fluorine-Mediated Binding Interactions

The 4-fluorobenzamide group provides a distinct 19F NMR handle that can be exploited in binding assays or metabolic profiling studies. This feature distinguishes the target compound from non-fluorinated analogs and allows for direct spectroscopic monitoring of compound fate in biological systems.

Quote Request

Request a Quote for N-(2-(3-((3,4-dichlorobenzyl)thio)-1H-indol-1-yl)ethyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.